REACTION_CXSMILES
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[F-].[Cs+].[CH3:3]B(O)O.[NH2:7][C:8]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[C:15](I)=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11]>O1CCOCC1>[NH2:7][C:8]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[C:15]([CH3:3])=[CH:14][C:9]=1[C:10]([O:12][CH3:13])=[O:11] |f:0.1|
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Name
|
|
Quantity
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184.3 g
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Type
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reactant
|
Smiles
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[F-].[Cs+]
|
Name
|
|
Quantity
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63.7 g
|
Type
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reactant
|
Smiles
|
CB(O)O
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Name
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bis(diphenylphosphinoferrocene)palladium(II) chloride
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Quantity
|
27.83 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)I
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Name
|
|
Quantity
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2.5 L
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Allow the mixture to cool to room temperature
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Type
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CUSTOM
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Details
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then partition between ethyl acetate (2.5 L) and water (2.5 L)
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Type
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FILTRATION
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Details
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filter through a pad of Celite®
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Type
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CUSTOM
|
Details
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to remove the fine black suspension
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Type
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EXTRACTION
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Details
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Extract the aqueous phase with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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wash the combined organic extracts with brine (1 L)
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Type
|
DRY_WITH_MATERIAL
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Details
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Dry over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filter
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Type
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CUSTOM
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Details
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remove the solvent under reduced pressure at 45° C.
|
Type
|
CUSTOM
|
Details
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to give a red oil
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Type
|
CUSTOM
|
Details
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Purify the residue by column chromatography on silica gel
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Type
|
WASH
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Details
|
eluting with isohexane/ethyl acetate (9:1)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.25 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |